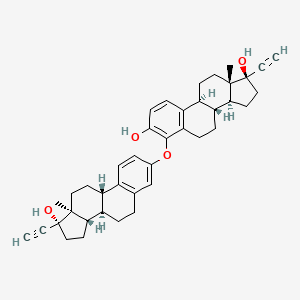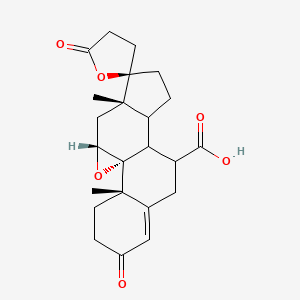
N,N-Didesmethylolopatadine TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CAS Number: 113835-94-2 (free base)
Wissenschaftliche Forschungsanwendungen
1. Cardiovascular Health Implications
Trans-fatty acids (TFA), including N,N-Didesmethylolopatadine TFA, have been extensively studied for their impact on cardiovascular health. Research indicates that consumption of TFA from partially hydrogenated oils adversely affects multiple cardiovascular risk factors and contributes significantly to increased risk of coronary heart disease (CHD) events. The adverse effects of TFA consumption on lipid profiles, systemic inflammation, and endothelial dysfunction have been consistently observed in both controlled trials and observational studies (Mozaffarian, Aro, & Willett, 2009). Similarly, another study highlights the unique cardiometabolic imprint of TFAs linked to insulin-resistance and metabolic-syndrome pathways, underlining their potential to cause harm and emphasizing the importance of minimizing consumption of industrially produced TFAs (Micha & Mozaffarian, 2009).
2. Dietary Considerations and Health Implications
Studies have also delved into the dietary sources of TFAs and their health implications. Consumption of TFAs remains high in many populations, particularly in developing nations where partially hydrogenated vegetable oils are used extensively. Observational studies and clinical trials indicate that TFA consumption is linked to an increased risk of chronic diseases, including cardiovascular disease, by adversely affecting blood lipids, systemic inflammation, endothelial dysfunction, insulin resistance, and possibly diabetes and adiposity (Teegala, Willett, & Mozaffarian, 2009).
3. Influence on Metabolic Syndrome and Diabetes
The role of TFAs in influencing metabolic syndrome and diabetes has been a subject of research. While TFAs are associated with metabolic dysfunction, including adverse effects on circulating lipid levels and insulin resistance, the relationships between TFA consumption and diabetes mellitus have been less consistent, possibly owing to differences in study designs. Nevertheless, the documented adverse effects underscore the potential harm caused by TFAs, and the importance of policy measures to minimize their consumption is emphasized (Micha & Mozaffarian, 2009).
4. Analytical Methods for Determination of TFA Content in Foods
Research has also been conducted on the analytical methods for the determination of TFA content in foods. The compilation of available information on sample preparation and analytical methods contributes to a better understanding of the analytical approaches adopted to determine TFA and to follow the tendency over the years to enhance knowledge toward TFA contents found in foodstuffs (Albuquerque, Costa, Castilho, & Sanches-Silva, 2011).
Eigenschaften
Produktname |
N,N-Didesmethylolopatadine TFA |
|---|---|
Molekularformel |
C19H19NO3.C2HF3O2 |
Molekulargewicht |
423.382 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










